molecular formula C20H18N2O2S B2643067 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone CAS No. 872694-72-9

1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2643067
CAS No.: 872694-72-9
M. Wt: 350.44
InChI Key: VXRKBLFTZSIQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound that belongs to the class of thioether ketones This compound is characterized by the presence of a methoxyphenyl group, a pyridazinyl group, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized through the reaction of appropriate starting materials under specific conditions, such as heating with a suitable catalyst.

    Thioether Formation: The thioether linkage is formed by reacting the pyridazinyl intermediate with a thiol compound, often in the presence of a base to facilitate the reaction.

    Ketone Formation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired functional group.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(pyridazin-3-ylthio)ethanone: Lacks the p-tolyl group, which may affect its chemical properties and biological activity.

    1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)propanone: Similar structure but with a propanone group instead of ethanone, potentially altering its reactivity and applications.

Uniqueness

1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is unique due to the combination of its methoxyphenyl, pyridazinyl, and thioether groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-14-3-5-15(6-4-14)18-11-12-20(22-21-18)25-13-19(23)16-7-9-17(24-2)10-8-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRKBLFTZSIQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.